![molecular formula C18H11F2N3 B2865624 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile CAS No. 171254-52-7](/img/structure/B2865624.png)
2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of great interest in the field of organic chemistry due to their relevance in medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile is not available, similar compounds are often synthesized through multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Scientific Research Applications
Fluorescent Molecular Sensors
This compound has been studied for its use as a fluorescent molecular sensor . It has been shown to have higher sensitivity than other commercially available probes, making it a promising candidate for monitoring photopolymerization processes of different monomers .
Photopolymerization Acceleration
The same compound has also been found to accelerate the cationic photopolymerization process . This makes it particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .
Long-Wavelength Co-Initiators
The compound can be used as a long-wavelength co-initiator for diphenyliodonium salts initiators . This dual role of the compound, both as a sensor and a co-initiator, makes it a valuable tool in photopolymerization processes .
Biological Potential of Indole Derivatives
While not directly related to “2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile”, it’s worth noting that indole derivatives, which share a similar structure, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile are photopolymerization processes . This compound is used as a fluorescent molecular sensor for monitoring different types of photopolymerization processes .
Mode of Action
2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile interacts with its targets by accelerating the cationic photopolymerization process initiated with diphenyliodonium photoinitiators . It is particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .
Biochemical Pathways
The compound affects the photopolymerization pathway. All derivatives of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile shift their fluorescence spectrum to shorter wavelengths upon free-radical and thiol-ene photopolymerization of the medium . This enables observation of the polymerization progress using the fluorescence intensity ratio ® as the progress indicator .
Pharmacokinetics
The compound’s ability to accelerate photopolymerization processes suggests that it may have a significant impact on the bioavailability of certain compounds in specific environments .
Result of Action
The molecular and cellular effects of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile’s action are primarily observed in its ability to accelerate photopolymerization processes . This acceleration is particularly noticeable in the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .
Action Environment
The action, efficacy, and stability of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile are influenced by environmental factors such as light exposure. The compound is particularly effective under near UV light
properties
IUPAC Name |
2-amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3/c19-13-5-1-11(2-6-13)15-9-17(23-18(22)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOXJOFUXUAPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile |
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